1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperidine and pyrrolidine moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the acylation of 4-methylpiperidine with a suitable acyl chloride, followed by a coupling reaction with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis and as a lead compound for developing new medications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring also show comparable properties and applications.
Uniqueness: 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione stands out due to its combined piperidine and pyrrolidine structure, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-10-18(11-9-12)17(22)13-2-4-14(5-3-13)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
InChI Key |
YUQGUGZVPKHSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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